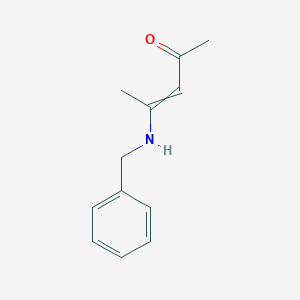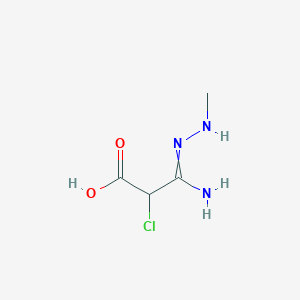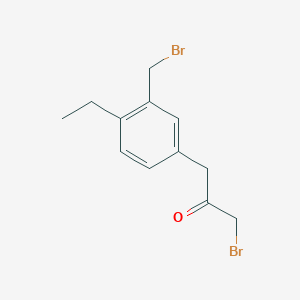
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula C9H11F3N2S and a molecular weight of 236.26 g/mol . This compound is characterized by the presence of a hydrazine group attached to a phenyl ring, which is further substituted with an ethyl group and a trifluoromethylthio group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 2-ethyl-6-(trifluoromethylthio)aniline with hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine can undergo a variety of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The hydrazine group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Coupling Reactions: This compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine involves its interaction with specific molecular targets and pathways within biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This compound may also interfere with cellular signaling pathways, leading to changes in cell behavior and function .
Comparación Con Compuestos Similares
1-(2-Ethyl-6-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:
Phenylhydrazine: A simpler hydrazine derivative with similar reactivity but lacking the ethyl and trifluoromethylthio substituents.
2-Ethylphenylhydrazine: Similar to the target compound but without the trifluoromethylthio group.
6-(Trifluoromethylthio)phenylhydrazine: Lacks the ethyl group but contains the trifluoromethylthio substituent.
The presence of both the ethyl and trifluoromethylthio groups in this compound imparts unique chemical and biological properties that distinguish it from these related compounds .
Propiedades
Fórmula molecular |
C9H11F3N2S |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
[2-ethyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C9H11F3N2S/c1-2-6-4-3-5-7(8(6)14-13)15-9(10,11)12/h3-5,14H,2,13H2,1H3 |
Clave InChI |
DSBBFIYEKBCHGE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=CC=C1)SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



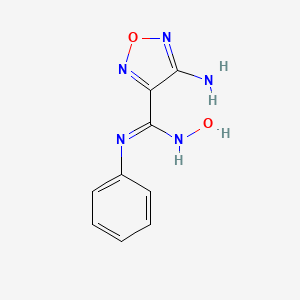
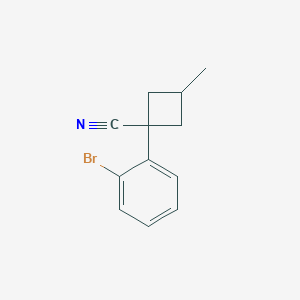
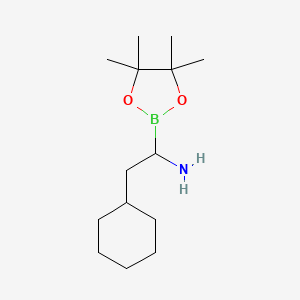

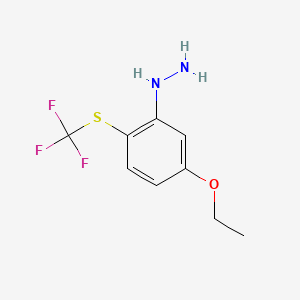

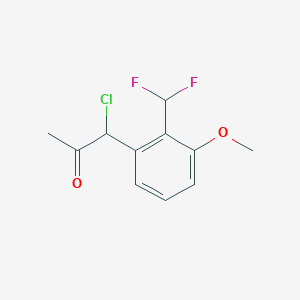
![5-chloro-1-(cyclopropylmethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14060113.png)


